N-[cyano(phenyl)methyl]-4-phenoxybenzamide
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Overview
Description
N-[cyano(phenyl)methyl]-4-phenoxybenzamide is a chemical compound that features a cyano group (–CN) attached to a phenylmethyl group, which is further connected to a 4-phenoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(phenyl)methyl]-4-phenoxybenzamide typically involves the following steps:
Formation of the Cyano Group: The cyano group can be introduced via cyanation reactions.
Coupling Reactions: The phenylmethyl group can be coupled with 4-phenoxybenzamide through various coupling reactions, such as Suzuki or Heck coupling.
Final Assembly: The final step involves the formation of the amide bond between the cyano(phenyl)methyl group and the 4-phenoxybenzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyanation and coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[cyano(phenyl)methyl]-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro, halogen, or sulfonyl derivatives of the phenyl rings.
Scientific Research Applications
N-[cyano(phenyl)methyl]-4-phenoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and liquid crystals.
Organic Synthesis:
Biological Studies: The compound can be used in biochemical assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[cyano(phenyl)methyl]-4-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active sites of enzymes . The phenoxybenzamide moiety can enhance binding affinity through hydrophobic interactions and hydrogen bonding . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): Used as a cyanating agent in organic synthesis.
4-Phenoxybenzoic Acid: A precursor in the synthesis of 4-phenoxybenzamide derivatives.
Benzamide Derivatives: Compounds with similar amide functionalities and potential biological activities.
Uniqueness
N-[cyano(phenyl)methyl]-4-phenoxybenzamide is unique due to the presence of both cyano and phenoxybenzamide groups, which confer distinct chemical reactivity and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[cyano(phenyl)methyl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c22-15-20(16-7-3-1-4-8-16)23-21(24)17-11-13-19(14-12-17)25-18-9-5-2-6-10-18/h1-14,20H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNTXUCYOZDEGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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